molecular formula C22H26N2O2 B7715925 N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide

N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide

Cat. No. B7715925
M. Wt: 350.5 g/mol
InChI Key: UAIJETWQMWUFGV-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide, also known as DMPP, is a chemical compound that has been widely used in scientific research. DMPP is a piperidine derivative and belongs to the class of compounds known as amides. It is a white crystalline powder that is soluble in organic solvents.

Mechanism of Action

N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide acts as an agonist of nAChRs, which are ligand-gated ion channels that are widely distributed throughout the nervous system. When N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide binds to nAChRs, it causes the channels to open and allows ions such as sodium and calcium to flow into the cell. This results in depolarization of the cell membrane and the initiation of an action potential.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide has a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine. It also has been shown to enhance synaptic plasticity, which is the ability of the brain to change and adapt in response to experience.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide in lab experiments is its potency and selectivity for nAChRs. This allows researchers to study the effects of nAChR activation in a controlled manner. However, one limitation of N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide is its short duration of action, which can make it difficult to study the long-term effects of nAChR activation.

Future Directions

There are many potential future directions for research involving N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide. One area of interest is the development of new drugs that target nAChRs for the treatment of various neurological and psychiatric disorders. Another area of interest is the study of the role of nAChRs in the development and progression of cancer. Additionally, there is ongoing research into the use of N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide as a tool for studying the structure and function of nAChRs.

Synthesis Methods

N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,3-dimethylaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine and a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide has been used in a wide range of scientific research applications. One of the most common applications is in the study of nicotinic acetylcholine receptors (nAChRs). N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide is a potent agonist of nAChRs and has been used to study their structure, function, and pharmacology.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15-7-9-19(10-8-15)22(26)24-13-11-18(12-14-24)21(25)23-20-6-4-5-16(2)17(20)3/h4-10,18H,11-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIJETWQMWUFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide

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